molecular formula C13H18N2O2 B7671830 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one

4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one

Cat. No.: B7671830
M. Wt: 234.29 g/mol
InChI Key: LLAXASWZPKYOAN-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one is an organic compound that features a piperazine ring substituted with a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of a suitable nucleophile.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The methoxy-methylphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenyl)methyl]piperazin-2-one
  • 4-[(2-Methylphenyl)methyl]piperazin-2-one
  • 4-[(2-Methoxy-5-chlorophenyl)methyl]piperazin-2-one

Uniqueness

4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one is unique due to the presence of both a methoxy and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(2-methoxy-5-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-3-4-12(17-2)11(7-10)8-15-6-5-14-13(16)9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXASWZPKYOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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